molecular formula C8H7BrO3 B188479 5-Bromo-2-hydroxy-4-methoxybenzaldehyde CAS No. 57543-36-9

5-Bromo-2-hydroxy-4-methoxybenzaldehyde

Cat. No.: B188479
CAS No.: 57543-36-9
M. Wt: 231.04 g/mol
InChI Key: OHSSWZLKWHLYFP-UHFFFAOYSA-N
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Description

“5-Bromo-2-hydroxy-4-methoxybenzaldehyde” is a chemical compound with the molecular formula C8H7BrO3 . It is used in various applications, including the synthesis of other compounds .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 8 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms . The InChI string representation of the molecule is InChI=1S/C8H7BrO3/c1-12-8-3-7 (11)5 (4-10)2-6 (8)9/h2-4,11H,1H3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 231.04 g/mol . The compound has a complexity of 162 and a topological polar surface area of 46.5 Ų . The exact mass and monoisotopic mass of the compound are both 229.95786 g/mol .

Scientific Research Applications

Synthesis and Antioxidant Activity

5-Bromo-2-hydroxy-4-methoxybenzaldehyde has been synthesized from vanillin and tested for its antioxidant activities. The study by Rijal et al. (2022) synthesized derivatives of this compound, including 3-chloro-4-hydroxy-5-methoxybenzaldehyde and 3-bromo-4-hydroxy-5-methoxybenzaldehyde, and tested them using the DPPH method, indicating significant antioxidant properties (Rijal, Haryadi, & Anwar, 2022).

Crystal Structures and Selective Inhibition

The crystal structures of 5-Bromo-2-hydroxybenzaldehyde and related compounds were determined by X-ray diffraction. These studies, such as the one by Chumakov et al. (2014), found that depending on the substituents in the phenol rings, the crystals composed of either centrosymmetric dimers or infinite chains. In certain concentrations, these compounds selectively inhibited the growth of human myeloid leukemia HL60 cells (Chumakov, Petrenko, Codita, Tsapkov, Poirier, & Gulea, 2014).

Metal Ion Binding

This compound has been used in the development of methods for the determination of metals like copper. A study by Devireddy et al. (2014) utilized this compound for the direct spectrophotometric determination of Copper (II) in various samples, showing its potential in analytical chemistry (Devireddy, Saritha, & Reddy, 2014).

Synthesis of Other Compounds

This benzaldehyde derivative is also utilized in the synthesis of other chemical compounds. For instance, Nishimura and Saitoh (2016) discussed using a compound synthesized from this compound in drug discovery, highlighting its role in pharmaceutical research (Nishimura & Saitoh, 2016).

Safety and Hazards

“5-Bromo-2-hydroxy-4-methoxybenzaldehyde” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Properties

IUPAC Name

5-bromo-2-hydroxy-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSSWZLKWHLYFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)O)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355904
Record name 5-bromo-2-hydroxy-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57543-36-9
Record name 5-bromo-2-hydroxy-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ex-29A: 2-Hydroxy-4-methoxybenzaldehyde (6.0 g, 39 mmol) was dissolved in dichloromethane (50 mL) and cooled to 0° C. using an ice-water bath. Bromine (6.8 g, 43 mmol) in dichloromethane (2 mL) was added dropwise to the cooled solution and stirred for 2 h at 0° C. The mixture was warmed to room temperature and stirred for an additional 1 h and the resulting yellow precipitate was collected. Recrystallization (ethyl acetate/hexanes) yielded 7.1 g (80%) of 5-bromo-2-hydroxy-4-methoxybenzaldehyde as white needles, m.p. 63–64° C. 1H-NMR (300 MHz, CDCl3) δ 11.43 (s, 1H), 9.69 (s, 1H), 7.68 (s, 1H), 6.48 (s, 1H), 3.95 (s, 3H). Anal. Calcd. for C8H7BrO3: C, 41.59; H, 3.05. Found: C, 41.86; H, 3.05.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-hydroxy-4-methoxy-benzaldehyde (3.04 g, 20 mmol) and tetrabutylammonium tribromide (6.40 g, 20 mmol) in anhydrous dichloromethane (200 mL) was stirred at room temperature for 24 hours. The solution was washed successively with a saturated aqueous solution of NaHCO3 (150 mL), water (150 mL), a saturated aqueous solution of NaCl (150 mL), dried over MgSO4 and filtered. Removal of the solvent under reduced pressure gave a solid which was purified by column chromatography, using a Biotage 40M cartridge, eluting with 5% ethyl acetate/95% hexane to give 3-bromo-6-hydroxy-4-methoxy-benzaldehyde as a white solid (3.50 g, 76%).
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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